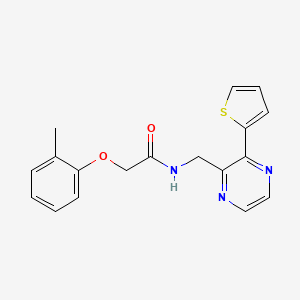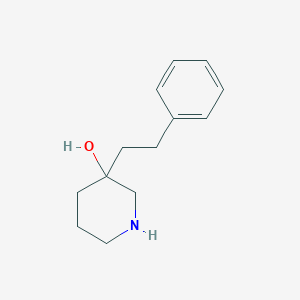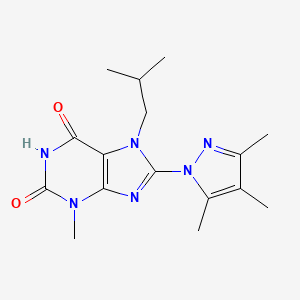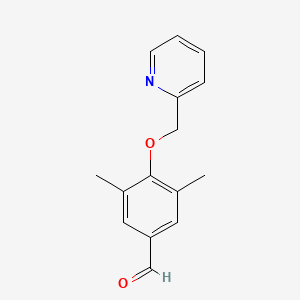![molecular formula C18H17BrF3N3O2 B2548885 2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide CAS No. 1796971-29-3](/img/structure/B2548885.png)
2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful control of conditions to achieve high yields and selectivity. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, was achieved through a series of reactions including methoxylation, oxidation, and nucleophilic substitution, resulting in an overall yield of 67% . Similarly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalytic action of triethylamine demonstrates the importance of optimizing reaction conditions .
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are commonly used to determine the molecular structure of compounds. For example, the crystal structure and Hirshfeld surface analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide revealed the orientation of the pyridine ring with respect to the benzene ring . Additionally, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into potential chemical reactions. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . This suggests that halogenated pyridine derivatives can undergo substitution reactions with various nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized using spectroscopic and computational methods. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine included FT-IR and NMR spectroscopies, and its non-linear optical (NLO) properties were determined using DFT methods . These techniques can be applied to analyze the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study presented the synthesis and evaluation of various benzamides, including those with bromo and methoxy groups, for their antidopaminergic properties, indicating their potential application in investigating dopamine D-2 mediated responses, including receptor binding studies both in vitro and in vivo (Högberg et al., 1990).
- Research on the solid-state conformations and antidopaminergic effects of benzamides related to dopamine receptor models highlights the significance of molecular structure in drug-receptor interactions, suggesting applications in the development of antipsychotic medications (Högberg et al., 1986).
Potential Applications
- Another study focused on the synthesis of pyrimidine derivatives indicates the exploration of benzamide compounds in creating potent dopamine D2 and D3 as well as serotonin-3 (5-HT3) receptor antagonists, showing applications in neurological disorder treatments (Hirokawa et al., 2000).
- A novel approach to synthesizing 4-amino-2-(trifluoromethyl)-1H-pyrroles from bromo-trifluoro-methoxy precursors was explored, demonstrating the versatility of such compounds in chemical synthesis and potential pharmacological applications (Zanatta et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrF3N3O2/c1-27-13-3-4-15(19)14(8-13)17(26)24-12-6-7-25(10-12)16-5-2-11(9-23-16)18(20,21)22/h2-5,8-9,12H,6-7,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIGVEVTETVNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)


![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)


![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)

